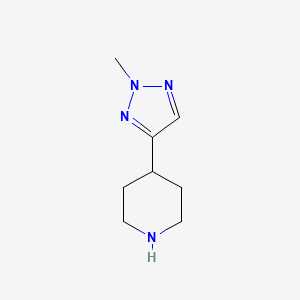
4-(2-Methyl-2H-1,2,3-triazol-4-YL)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methyl-2H-1,2,3-triazol-4-yl)piperidine is a chemical compound that features a piperidine ring substituted with a 2-methyl-1,2,3-triazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-2H-1,2,3-triazol-4-yl)piperidine typically involves the cycloaddition reaction between an alkyne and an azide, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .
化学反応の分析
Types of Reactions
4-(2-Methyl-2H-1,2,3-triazol-4-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form N-oxides.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted piperidines.
科学的研究の応用
4-(2-Methyl-2H-1,2,3-triazol-4-yl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
作用機序
The mechanism of action of 4-(2-methyl-2H-1,2,3-triazol-4-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets .
類似化合物との比較
Similar Compounds
- 3-Methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine
- 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
Uniqueness
4-(2-Methyl-2H-1,2,3-triazol-4-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring and a triazole moiety makes it a versatile compound for various applications .
生物活性
The compound 4-(2-Methyl-2H-1,2,3-triazol-4-YL)piperidine is a triazole-containing derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme-inhibitory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine moiety linked to a 1,2,3-triazole ring. The triazole structure is known for its ability to interact with various biological targets, enhancing the pharmacological profile of the compound.
Anticancer Activity
Recent studies have demonstrated the potential of triazole derivatives in cancer treatment. For instance, compounds containing triazole rings have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Screening
A study evaluated the anticancer activity of several triazole derivatives, including those similar to this compound. The results indicated that certain derivatives exhibited potent activity against gastric and colon cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6m | Gastric NUGC | 0.021 |
| 6j | Liver HEPG2 | 0.028 |
| 6p | Colon DLDI | 0.025 |
These findings suggest that structural modifications in triazole derivatives can significantly enhance their anticancer properties .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The presence of the triazole ring contributes to the inhibition of various pathogens.
Overview of Antimicrobial Effects
Research has shown that triazole-containing compounds exhibit broad-spectrum antimicrobial activity:
| Activity Type | Examples of Activity |
|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria |
| Antifungal | Potent against various fungal strains |
| Antiviral | Inhibition of viral replication in specific models |
The low toxicity and high bioavailability of these compounds make them suitable candidates for further development as antimicrobial agents .
Enzyme Inhibition
The enzyme-inhibitory potential of triazole derivatives is another area of interest. Specifically, they have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases.
Case Study: Cholinesterase Inhibition
A study reported that certain triazole hybrids displayed enhanced AChE inhibitory activity compared to traditional inhibitors like donepezil:
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Hybrid A | 3.04 | 3.08 |
| Hybrid B | 4.61 | 4.61 |
These results indicate that modifications in the triazole structure can lead to improved enzyme inhibition, which is vital for developing treatments for Alzheimer's disease .
特性
CAS番号 |
1310684-81-1 |
|---|---|
分子式 |
C8H14N4 |
分子量 |
166.22 g/mol |
IUPAC名 |
4-(2-methyltriazol-4-yl)piperidine |
InChI |
InChI=1S/C8H14N4/c1-12-10-6-8(11-12)7-2-4-9-5-3-7/h6-7,9H,2-5H2,1H3 |
InChIキー |
SJXMXZWIXBVLPY-UHFFFAOYSA-N |
正規SMILES |
CN1N=CC(=N1)C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















